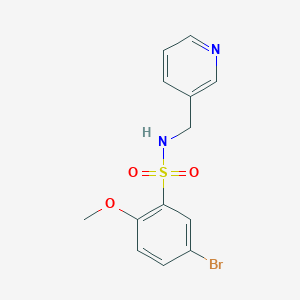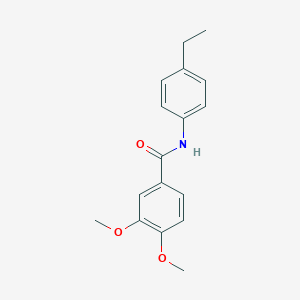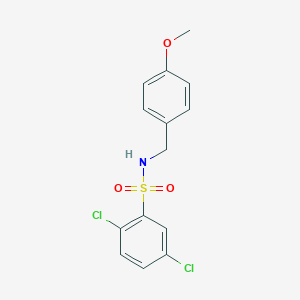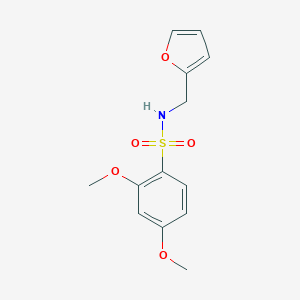![molecular formula C18H14N2OS B226471 N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B226471.png)
N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]acetamide, also known as FTA, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]acetamide is not fully understood. However, studies have suggested that this compound may inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and is well-tolerated in vivo. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]acetamide is its low toxicity, which makes it a promising candidate for further development as an anticancer agent. However, this compound has limited solubility in water, which may limit its use in certain applications.
Direcciones Futuras
Future research on N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]acetamide could focus on improving its solubility in water and developing more efficient synthesis methods. This compound could also be studied further for its potential as an anticancer agent and as a material for organic electronics. Additionally, the mechanism of action of this compound could be further elucidated to better understand its potential applications.
Métodos De Síntesis
N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]acetamide can be synthesized through a multi-step process involving the reaction of 2-aminothiazole with 2-bromo-9H-fluorene followed by acetylation with acetic anhydride. The final product is obtained through recrystallization.
Aplicaciones Científicas De Investigación
N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]acetamide has been extensively studied for its potential applications in various fields, including materials science, organic electronics, and medicinal chemistry. In materials science, this compound has been used as a building block for the synthesis of fluorescent polymers and as a dopant for organic light-emitting diodes. In organic electronics, this compound has been used as a hole-transporting material in perovskite solar cells. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent.
Propiedades
Fórmula molecular |
C18H14N2OS |
|---|---|
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C18H14N2OS/c1-11(21)19-18-20-17(10-22-18)13-6-7-16-14(9-13)8-12-4-2-3-5-15(12)16/h2-7,9-10H,8H2,1H3,(H,19,20,21) |
Clave InChI |
XRPSPIOXOLVQFW-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NC(=CS1)C2=CC3=C(C=C2)C4=CC=CC=C4C3 |
SMILES canónico |
CC(=O)NC1=NC(=CS1)C2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperidine](/img/structure/B226394.png)

![1-[(4-Chloro-3-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B226402.png)


![1-[(3,4-Dichlorophenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B226412.png)
![1-Methyl-4-({4'-[(4-methyl-1-piperazinyl)sulfonyl][1,1'-biphenyl]-4-yl}sulfonyl)piperazine](/img/structure/B226414.png)


![4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B226424.png)
![2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B226427.png)
![1-[(4-benzoyl-1-piperazinyl)carbonyl]-9H-fluoren-9-one](/img/structure/B226431.png)

